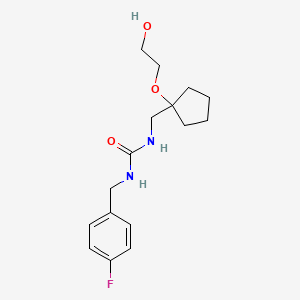
1-(4-Fluorobenzyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea is a useful research compound. Its molecular formula is C16H23FN2O3 and its molecular weight is 310.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Cocondensation with Methylolphenols : Urea has been studied in reactions with methylolphenols under acidic conditions, leading to various urea derivatives through cocondensation processes. These reactions are significant in polymer chemistry for creating materials with specific properties (Tomita & Hse, 1992).
F-Labelling of Antagonists : The synthesis of potent nonpeptide antagonists, including the labeling with fluorine-18, demonstrates the utility of fluorobenzyl-urea derivatives in developing diagnostic and therapeutic agents, particularly in the context of imaging and radiotherapy (Mäding et al., 2006).
Biological Applications
Neuropeptide S Antagonist Activity : Derivatives of urea, such as 4-fluorobenzyl urea, have been identified as potent antagonists in studies related to Neuropeptide S, highlighting their potential therapeutic applications in treating disorders associated with this neuropeptide (Zhang et al., 2008).
Antioxidant and Enzyme Inhibition : Urea derivatives have been evaluated for their antioxidant activities and enzyme inhibition properties, indicating their potential in developing treatments for oxidative stress-related diseases and conditions requiring the modulation of specific enzyme activities (Aslam et al., 2016).
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c17-14-5-3-13(4-6-14)11-18-15(21)19-12-16(22-10-9-20)7-1-2-8-16/h3-6,20H,1-2,7-12H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVPOOTWHFEHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCC2=CC=C(C=C2)F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

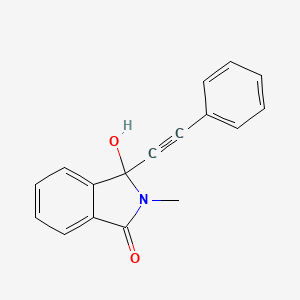
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2517384.png)
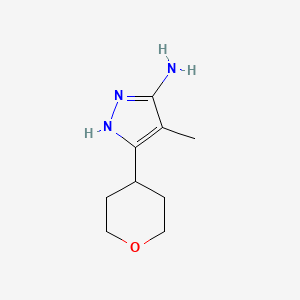
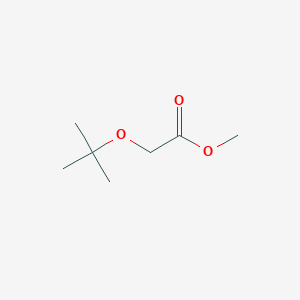
![1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine](/img/structure/B2517391.png)
![N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2517392.png)
![(E)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2517396.png)
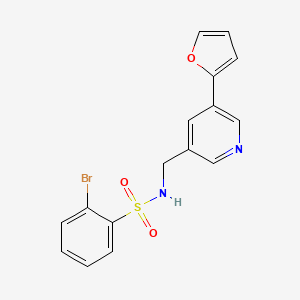
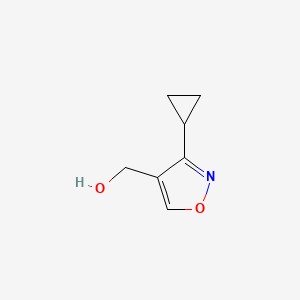
![N-[2-(ethylamino)ethyl]acetamide](/img/structure/B2517399.png)
![methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2517400.png)
![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2517402.png)

